N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridone core substituted with a trifluoromethyl-chlorophenyl group and a 4-fluorobenzyloxy moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents. Its design leverages halogenated aromatic groups to enhance target binding and metabolic stability, while the dihydropyridone scaffold contributes to conformational rigidity and hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O3/c21-13-5-8-17(16(10-13)20(23,24)25)26-18(28)15-2-1-9-27(19(15)29)30-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOPMAAXPGEPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of the chloro and trifluoromethyl groups: This step may involve electrophilic aromatic substitution reactions using appropriate chlorinating and trifluoromethylating agents.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluorobenzyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Differences : Replaces the trifluoromethyl-chlorophenyl group with a 4-acetylphenyl group and modifies the benzyl substituent to 2-chloro-6-fluorobenzyl.
- The altered benzyl substituent could influence steric interactions with target proteins.
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide ()
- Key Differences : Features a pyridine-2-carboxamide core instead of a dihydropyridone and introduces a methyl group on the pyridine ring.
- Pharmacological Relevance : Demonstrated efficacy against hyperproliferative diseases, including solid tumors and leukemias, via kinase inhibition. The methyl substitution improves aqueous solubility and bioavailability.
Pyridone-Based Inhibitors with Fluorinated Substituents
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) ()
- Key Similarities : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold and fluorinated aromatic groups.
- Activity: Potent Met kinase inhibitor (IC₅₀ < 10 nM) with >100-fold selectivity over other kinases. Substitution at the pyridone 4-position (ethoxy group) enhances solubility and pharmacokinetics. Achieved complete tumor stasis in GTL-16 xenograft models at 50 mg/kg.
- Comparative Advantage : BMS-777607’s ethoxy group improves metabolic stability compared to the benzyloxy substituent in the target compound, which may confer longer half-life.
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide ()
- Key Differences : Substitutes the 4-fluorobenzyloxy group with a 3-trifluoromethylbenzyl group and introduces methoxy groups on the phenyl ring.
- The absence of a fluorine on the benzyl group may reduce metabolic resistance to oxidative degradation.
Carboxamide Derivatives with Heterocyclic Modifications
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid ()
- Key Differences : Replaces the dihydropyridone core with a naphthyridine scaffold and incorporates a carboxylic acid instead of a carboxamide.
- Activity : Exhibits antibacterial properties via topoisomerase II inhibition. The carboxylic acid group enhances ionization at physiological pH, improving solubility but limiting blood-brain barrier penetration.
N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Differences: Uses a dimethylaminophenyl group instead of halogenated substituents.
- Impact: The dimethylamino group introduces basicity, which could enhance solubility but reduce target specificity due to non-specific electrostatic interactions.
Research Findings and Implications
- Substituent Effects : Fluorine and trifluoromethyl groups enhance target binding through hydrophobic and halogen-bonding interactions but may increase toxicity risks.
- Scaffold Modifications : Dihydropyridone cores (as in BMS-777607) show superior kinase selectivity compared to naphthyridines or pyridine-2-carboxamides.
- Solubility vs. Potency : Ethoxy or methoxy groups (e.g., BMS-777607, ) balance lipophilicity and solubility, addressing a common limitation in dihydropyridone derivatives.
Biological Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Molecular Formula : C20H13ClF4N2O3
- Molecular Weight : 440.78 g/mol
- IUPAC Name : N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
The presence of halogen substituents, particularly the trifluoromethyl group, is noted to enhance biological activity due to increased metabolic stability and lipid solubility, which may improve membrane permeability and interaction with biological targets .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and enzymes, which are crucial in various signaling pathways.
- Receptor Modulation : It may also interact with receptors, influencing their activity and downstream effects.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related dihydropyridine derivative demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This suggests that compounds within this class could be viable candidates for cancer therapy .
2. Enzyme Inhibition Studies
Studies have shown that the compound acts as a potent inhibitor of Met kinase. Substitutions at specific positions on the dihydropyridine core can enhance enzyme potency and selectivity. For example, certain analogues have shown improved aqueous solubility and kinase selectivity, making them suitable for further development in clinical settings .
3. Docking Studies
Molecular docking studies reveal that the trifluoromethyl group facilitates hydrogen bonding interactions with enzyme targets, enhancing the biological activity of the compound. These interactions are crucial for the inhibition of enzymes such as cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases .
Case Study 1: Met Kinase Inhibition
A study focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed that these compounds exhibited potent inhibition of Met kinase. One analogue demonstrated complete tumor stasis in vivo when tested against a gastric cancer model, highlighting its therapeutic potential .
Case Study 2: Dual Inhibitory Effects
Another study evaluated related compounds for their inhibitory effects against AChE and BChE. The presence of halogen substituents was found to enhance inhibitory potency, with some derivatives showing IC50 values as low as 5.4 μM against AChE. This suggests potential applications in treating Alzheimer's disease through modulation of cholinergic signaling .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Complete tumor stasis in xenograft models; potential for therapeutic development |
| Kinase Inhibition | Potent inhibitors identified; modifications enhance selectivity and potency |
| Enzyme Interaction | Strong interactions with AChE and BChE; relevant for neurodegenerative disease treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
